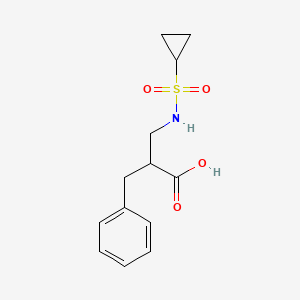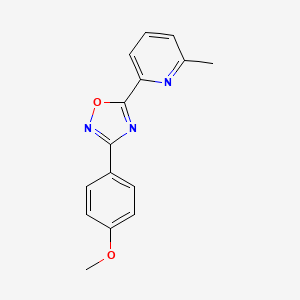
2-Benzyl-3-(cyclopropylsulfonylamino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-3-(cyclopropylsulfonylamino)propanoic acid is an organic compound with a complex structure that includes a benzyl group, a cyclopropylsulfonylamino group, and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-(cyclopropylsulfonylamino)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction.
Introduction of the Cyclopropylsulfonylamino Group: This step involves the reaction of a cyclopropylamine with a sulfonyl chloride to form the cyclopropylsulfonylamino group.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
2-Benzyl-3-(cyclopropylsulfonylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated benzyl derivatives.
科学的研究の応用
2-Benzyl-3-(cyclopropylsulfonylamino)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Benzyl-3-(cyclopropylsulfonylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
2-Benzyl-3-mercaptopropionyl-amino derivatives: These compounds share a similar core structure but differ in the functional groups attached.
Cyclopropylsulfonylamino acids: Compounds with similar sulfonylamino groups but different alkyl or aryl substituents.
Uniqueness
2-Benzyl-3-(cyclopropylsulfonylamino)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-benzyl-3-(cyclopropylsulfonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c15-13(16)11(8-10-4-2-1-3-5-10)9-14-19(17,18)12-6-7-12/h1-5,11-12,14H,6-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWJERBWXJLQJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC(CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[(4-Methoxy-2,5-dimethylphenyl)sulfonylamino]methyl]-3-methylbutanoic acid](/img/structure/B7444834.png)
![N-[1-(1-methylpiperidin-4-yl)pyrazol-3-yl]-2-(triazol-1-yl)benzamide](/img/structure/B7444839.png)

![5-tert-butyl-N-[1-[3-(dimethylamino)-3-oxopropyl]piperidin-4-yl]-1,3-oxazole-2-carboxamide](/img/structure/B7444863.png)
![(2S)-2-[(2-chloro-3-methylphenyl)sulfonylamino]-2-phenylacetic acid](/img/structure/B7444864.png)
![2-[1,3-Benzodioxol-5-ylsulfonyl(benzyl)amino]acetic acid](/img/structure/B7444870.png)
![2-[1-[(1-Phenyl-1,2,4-triazol-3-yl)methylcarbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7444877.png)
![3-[(2-Ethyl-1,3-thiazol-5-yl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B7444885.png)
![4-[2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetyl]-3,3-dimethylpiperazin-2-one](/img/structure/B7444886.png)

![2-[4-[(3-Chlorophenyl)sulfonylamino]piperidin-1-yl]acetic acid](/img/structure/B7444891.png)
![5-[[Methyl-[1-(3-sulfamoylphenyl)ethyl]amino]methyl]furan-2-carboxylic acid](/img/structure/B7444897.png)
![3-[(2,3-Difluorophenyl)sulfonylamino]-2,2-dimethylpropanoic acid](/img/structure/B7444899.png)
![2-Methyl-4-[(2-pyrazin-2-ylimidazol-1-yl)methyl]quinoline](/img/structure/B7444906.png)
